molecular formula C21H24N2O B8111766 2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one

2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one

Cat. No.: B8111766
M. Wt: 320.4 g/mol
InChI Key: BALGLKJKWUJKIU-UHFFFAOYSA-N
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Description

2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific structure of this compound includes two benzyl groups attached to a diazaspiro nonane core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one typically involves the reaction of appropriate benzylamine derivatives with cyclic ketones under controlled conditions. One common method involves the use of benzylamine and cyclohexanone in the presence of a catalyst to form the spiro compound. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvents: Organic solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like sodium azide in polar solvents

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted spiro compounds

Scientific Research Applications

2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
  • 2,7-Diazaspiro[3.5]nonan-1-one
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Uniqueness

2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one is unique due to the presence of two benzyl groups, which impart distinct chemical and biological properties. This structural feature differentiates it from other similar spiro compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,7-dibenzyl-2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c24-20-21(17-23(20)16-19-9-5-2-6-10-19)11-13-22(14-12-21)15-18-7-3-1-4-8-18/h1-10H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALGLKJKWUJKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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